N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide
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Description
“N-(2-nitrophenyl)-2-(piperidin-1-yl)acetamide” is a chemical compound with the formula C13H17N3O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves multiple steps . The first step involves a reaction with benzene . The second step involves a reaction with hydrogen chloride, ethanol, water, and zinc . The final product is obtained through a multi-step reaction involving ethanol, zinc powder, hydrochloric acid, water, acetic acid, and sodium acetate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H17N3O3 . The molecular weight of the compound is 263.30 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reactions with benzene, hydrogen chloride, ethanol, water, and zinc . The final product is obtained through a multi-step reaction involving ethanol, zinc powder, hydrochloric acid, water, acetic acid, and sodium acetate .Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified in the available resources .Scientific Research Applications
Organic Synthesis and Material Science
Non-linear Optical Materials : The compound, related to N-(3-nitrophenyl)acetamide, is recognized for its potential in non-linear optical materials due to its crystallization in the chiral space group P21, indicating its utility in creating optical devices or materials with unique light-manipulating properties (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).
Electrochemical Synthesis : Research demonstrates a green, regioselective electrochemical synthesis method for nitroacetaminophen derivatives, showcasing an environmentally friendly approach to synthesizing related compounds. This method emphasizes the importance of sustainable chemical synthesis (Eslam Salahifar et al., 2015).
Pharmaceutical and Biological Applications
Antitumor Activity : A novel analogue, highlighting the modification of piperine, known as HE-02, was synthesized and demonstrated to have antitumor effects with low toxicity. It modulates the immune system towards a cytotoxic Th1 profile, suggesting potential applications in cancer treatment (Jephesson A F Santos et al., 2018).
Insecticidal Properties : Pyridine derivatives, including those with piperidinyl groups, have shown significant toxicity against pests such as the cowpea aphid, Aphis craccivora Koch. These findings open pathways for developing new, more effective insecticides (E. A. Bakhite et al., 2014).
properties
IUPAC Name |
N-(2-nitrophenyl)-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-13(10-15-8-4-1-5-9-15)14-11-6-2-3-7-12(11)16(18)19/h2-3,6-7H,1,4-5,8-10H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJZUXWIWRQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877244 |
Source
|
Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35204-11-6 |
Source
|
Record name | N-(O-NO2PH)-3-N'-PIPERIDINOACETAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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